4-Chloro-7-methoxy-6-methylquinoline-3-carbonitrile
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Overview
Description
4-Chloro-7-methoxy-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H9ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-6-methylquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloroquinoline and 7-methoxy-6-methylquinoline.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-6-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Reaction conditions typically involve heating in a polar solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline carboxylic acids, and quinoline amides, depending on the specific reaction and conditions used.
Scientific Research Applications
4-Chloro-7-methoxy-6-methylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methoxyquinoline-6-carboxamide
- 4-Chloro-7-methoxyquinoline
- 4-Chloro-6-methoxy-2-methylquinoline
Uniqueness
4-Chloro-7-methoxy-6-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and carbonitrile groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9ClN2O |
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Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-chloro-7-methoxy-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-7-3-9-10(4-11(7)16-2)15-6-8(5-14)12(9)13/h3-4,6H,1-2H3 |
InChI Key |
IRGQTUXDGYVGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1OC)C#N)Cl |
Origin of Product |
United States |
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